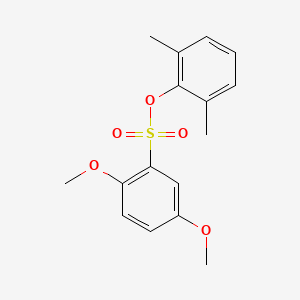![molecular formula C23H31FN2O B5127361 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5127361.png)
4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[Ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol, also known as EF-PMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EF-PMP is a synthetic compound that belongs to the family of phenylpiperidine derivatives.
作用機序
4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol's mechanism of action is complex and involves the interaction with several receptors and neurotransmitters. It acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain. This effect is responsible for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
This compound also interacts with the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, memory, and mood regulation. Its affinity for the sigma-1 receptor makes it a potential candidate for the treatment of chronic pain, depression, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce locomotor activity and induce catalepsy, which is a state of prolonged immobility. It has also been shown to reduce the levels of dopamine in the brain, which is responsible for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
実験室実験の利点と制限
4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol has several advantages and limitations for lab experiments. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug discovery programs. However, its potential side effects and toxicity limit its use in animal studies and clinical trials.
将来の方向性
4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol has several potential future directions in various fields. In neuroscience, it could be used as a potential treatment for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. In pharmacology, it could be used as a potential treatment for chronic pain, depression, and anxiety. In medicinal chemistry, it could be used as a lead compound for the development of new drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug discovery programs. Further studies are needed to explore its potential applications and limitations in animal studies and clinical trials.
合成法
4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method starts with the reaction of 3-fluorophenylacetonitrile with ethylmagnesium bromide to form 1-(2-(3-fluorophenyl)ethyl)piperidine. The resulting compound is then reacted with formaldehyde and paraformaldehyde to form 1-(2-(3-fluorophenyl)ethyl)-3-(formylmethyl)piperidine. Finally, the compound is reacted with 4-hydroxybenzaldehyde to form this compound.
科学的研究の応用
4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have a significant effect on the central nervous system. It acts as a potent dopamine D2 receptor antagonist, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
In pharmacology, this compound has been shown to have a high affinity for the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound's affinity for the sigma-1 receptor makes it a potential candidate for the treatment of chronic pain, depression, and anxiety.
In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug discovery programs.
特性
IUPAC Name |
4-[[ethyl-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O/c1-2-25(16-20-8-10-23(27)11-9-20)17-21-6-4-13-26(18-21)14-12-19-5-3-7-22(24)15-19/h3,5,7-11,15,21,27H,2,4,6,12-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLJNIURVHLKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)F)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-nitro-7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5127283.png)


![5-chloro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5127312.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5127316.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B5127327.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5127372.png)
![N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5127373.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5127379.png)
